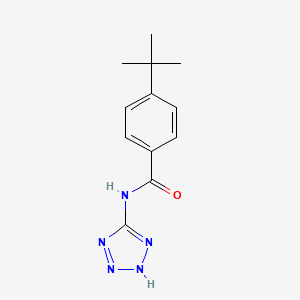

4-tert-butyl-N-(2H-tetrazol-5-yl)benzamide

Description

Contextualizing Benzamide (B126) and Tetrazole Architectures in Contemporary Medicinal Chemistry and Drug Discovery

Benzamide and tetrazole structures are independently recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. mdpi.comgoogle.com

The benzamide moiety is a versatile functional group found in numerous approved drugs with diverse biological activities, including anti-inflammatory, analgesic, and antineoplastic properties. ontosight.ainih.gov Its ability to form hydrogen bonds and participate in various non-covalent interactions makes it a valuable component in designing molecules that can effectively bind to enzyme active sites and receptors. nih.gov The substitution pattern on the benzamide ring can be readily modified, allowing for the fine-tuning of a compound's physicochemical and pharmacokinetic properties. mdpi.com

The combination of these two scaffolds into a single molecule, as seen in 4-tert-butyl-N-(2H-tetrazol-5-yl)benzamide, offers a promising strategy for the development of novel drug candidates with potentially enhanced properties.

Strategic Importance of the this compound Core and its Derivatives in Scaffold Design

The core structure of this compound serves as a valuable scaffold in drug design for several strategic reasons. The term "scaffold" refers to the core molecular framework upon which various functional groups can be appended to create a library of related compounds for biological screening.

The N-(2H-tetrazol-5-yl)amide linkage provides a rigid and planar unit that can orient the two main structural components in a defined spatial arrangement. This conformational rigidity can be advantageous for high-affinity binding to a target protein.

Derivatives of this core structure can be synthesized by modifying the substituents on either the benzamide or the tetrazole ring. For instance, replacing the tert-butyl group with other alkyl or aryl groups can systematically probe the steric and electronic requirements of the target's binding site. Similarly, substitution on the tetrazole ring can modulate the compound's acidity and hydrogen-bonding capabilities.

The synthesis of such compounds often involves the coupling of a substituted benzoic acid with a 5-aminotetrazole (B145819) derivative. ontosight.ai This modular synthetic approach allows for the generation of a diverse library of analogues for structure-activity relationship (SAR) studies.

Overview of Key Academic Research Trajectories for Tetrazole-Benzamide Analogues

Academic and industrial research on tetrazole-benzamide analogues has explored a variety of therapeutic areas, underscoring the versatility of this chemical scaffold.

One notable area of investigation is in the development of antagonists for the human glucagon (B607659) receptor (hGCGR) , which is a target for the treatment of type 2 diabetes. A complex derivative, N-((2H-tetrazol-5-yl)methyl)-4-((R)-1-((5r,8R)-8-(tert-butyl)-3-(3,5-dichlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl)-4,4-dimethylpentyl)benzamide, has been identified as a potent and selective hGCGR antagonist. nih.gov This compound demonstrated the ability to lower blood glucose levels in animal models, highlighting the potential of the tetrazole-benzamide scaffold in metabolic diseases. nih.gov

Another significant research trajectory is the development of anticancer agents . Researchers have synthesized novel N-(5-benzylthiazol-2-yl)amide compounds where a 1H-tetrazole ring was introduced as a bioisosteric replacement for a 1H-1,2,3-triazole ring. researchgate.net One such compound, N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide, exhibited potent anti-leukemic activity. researchgate.net

Furthermore, derivatives of benzamide have been investigated for their anti-tubercular activity . The synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives has yielded compounds with promising activity against Mycobacterium tuberculosis. nih.govmdpi.com While not direct tetrazole analogues, this research showcases the broad utility of the benzamide scaffold in infectious disease research.

The following table provides a summary of the biological activities of some tetrazole-benzamide analogues and related compounds:

| Compound/Derivative Class | Biological Activity | Research Focus |

| N-((2H-tetrazol-5-yl)methyl)-benzamide derivatives | Glucagon Receptor Antagonism | Type 2 Diabetes |

| N-(thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide derivatives | Anticancer (Leukemia) | Oncology |

| 4-(benzyloxy)-N-(azetidin-1-yl) benzamide derivatives | Anti-tubercular | Infectious Diseases |

| 2-Phenoxybenzamide derivatives | Antiplasmodial | Malaria |

| Benzamides with pyridine-linked 1,2,4-oxadiazole | Fungicidal and Larvicidal | Agrochemicals |

The structure-activity relationship (SAR) studies of these analogues often reveal that small changes in the substitution pattern can lead to significant differences in biological activity. For example, in a series of 2-phenoxybenzamides with antiplasmodial activity, the nature and position of substituents on the anilino part of the molecule had a strong impact on their potency. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-N-(2H-tetrazol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O/c1-12(2,3)9-6-4-8(5-7-9)10(18)13-11-14-16-17-15-11/h4-7H,1-3H3,(H2,13,14,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRFIRTVUDGMOMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NNN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357122 | |

| Record name | 4-tert-butyl-N-(2H-tetrazol-5-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544435-07-6 | |

| Record name | 4-tert-butyl-N-(2H-tetrazol-5-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Modification and Derivatization Strategies of 4 Tert Butyl N 2h Tetrazol 5 Yl Benzamide Derivatives

Bioisosteric Replacement Approaches, particularly Tetrazole as a Carboxylic Acid Mimic

Bioisosterism, the strategy of substituting one functional group with another that retains similar physicochemical properties, is a cornerstone of modern drug design. The tetrazole ring is widely recognized in medicinal chemistry as a superior bioisostere for the carboxylic acid group. beilstein-journals.orgresearchgate.net This replacement is a key feature of the 4-tert-butyl-N-(2H-tetrazol-5-yl)benzamide structure, where the 5-substituted 1H-tetrazole moiety effectively mimics the functionality of a carboxylate anion.

The rationale for this bioisosteric replacement stems from several shared characteristics. The tetrazole and carboxylic acid groups have comparable acidity (pKa), planarity, and the ability to participate in similar intermolecular interactions such as hydrogen bonding. researchgate.net The tetrazole anion features a delocalized negative charge distributed over four nitrogen atoms, which is analogous to the charge distribution in the carboxylate anion. researchgate.net

A significant advantage of using a tetrazole ring in place of a carboxylic acid is the enhancement of metabolic stability. researchgate.net Carboxylic acids are often susceptible to phase II metabolism (e.g., glucuronidation), which can lead to rapid clearance. The tetrazole ring is generally more resistant to such metabolic pathways. Furthermore, the increased lipophilicity of the tetrazole group compared to a carboxylic acid can improve a molecule's ability to cross biological membranes, potentially leading to better bioavailability. beilstein-journals.orgnih.gov

| Property | Carboxylic Acid (-COOH) | 5-Substituted Tetrazole (-CN4H) | Rationale for Bioisosteric Similarity |

|---|---|---|---|

| Acidity (pKa) | ~4-5 | ~4.5-5.5 | Similar acidity ensures comparable ionization states at physiological pH. researchgate.net |

| Geometry | Planar | Planar | Planar geometry allows for similar spatial arrangement and interactions with target proteins. researchgate.net |

| Anion Charge Distribution | Delocalized over two oxygen atoms | Delocalized over four nitrogen atoms | Enables analogous electrostatic and hydrogen bonding interactions. researchgate.net |

| Metabolic Stability | Susceptible to glucuronidation | Generally more resistant to metabolic degradation | Can lead to improved pharmacokinetic profiles. researchgate.net |

| Lipophilicity | Lower | Higher | May enhance membrane permeability and bioavailability. beilstein-journals.org |

Rational Design of Substituent Effects on the Benzamide (B126) Phenyl Ring and its Derivatives

The benzamide phenyl ring in this compound is a prime target for rational modification to fine-tune the molecule's properties. The nature and position of substituents on this ring can profoundly influence electronic effects, lipophilicity, and steric interactions, which in turn affect target binding and pharmacokinetics.

The existing 4-tert-butyl group is a bulky, lipophilic substituent that can anchor the molecule in a hydrophobic pocket of a target protein. Structure-activity relationship (SAR) studies often explore variations of such groups. For instance, modifying the size of the alkyl group (e.g., replacing tert-butyl with isopropyl or cyclohexyl) can probe the spatial limits of the binding site. Introducing electronegative substituents, such as halogens (F, Cl, Br) or a trifluoromethyl (-CF3) group, at different positions on the phenyl ring can alter the electronic distribution and potentially introduce new halogen bonding interactions. nih.gov Research on similar benzamide-containing structures has shown that electronegative substituents can increase potency. nih.gov Conversely, introducing electron-donating groups like methoxy (-OCH3) or methyl (-CH3) can also modulate activity. SAR evaluations on other complex molecules have indicated that increased lipophilicity of substituents can enhance efficacy against certain cell lines. nih.gov

| Position | Original Substituent | Hypothetical Substitution | Predicted Effect on Molecular Properties | Rationale |

|---|---|---|---|---|

| Para (4-) | -C(CH3)3 | -CF3 | Increase electron-withdrawing character; may alter binding affinity. | Strongly electronegative groups can modulate electronic interactions with the target. nih.gov |

| Para (4-) | -C(CH3)3 | -Cyclohexyl | Increase lipophilicity and steric bulk. | Probes the size and hydrophobic nature of the binding pocket. |

| Ortho (2-) | -H | -F | Introduce steric hindrance, potentially forcing a conformational change (torsional twist). May form halogen bonds. | Ortho-substitution can significantly impact the molecule's conformation and introduce new interactions. nih.gov |

| Meta (3-) | -H | -OCH3 | Increase electron-donating character and polarity. | Can alter hydrogen bonding capacity and electronic properties. |

Modifications on the Tetrazole Moiety and their Influence on Intermolecular Interactions

The tetrazole ring itself offers opportunities for modification that can significantly influence the molecule's properties and its interactions with biological targets. 5-Substituted tetrazoles can exist as 1H and 2H tautomers, with the 1H form often being predominant in solution. nih.gov Alkylation of the tetrazole nitrogen atoms is a common strategy to lock the molecule into one of these tautomeric forms, which can have important consequences for binding affinity as it removes a hydrogen bond donor and alters the ring's electronic profile.

The nitrogen atoms of the tetrazole ring are key participants in intermolecular interactions. They can act as hydrogen bond acceptors, and the acidic N-H proton (in the unsubstituted form) serves as a hydrogen bond donor. nih.gov The tetrazole moiety is also an effective metal chelator, capable of coordinating with metal ions in the active sites of metalloenzymes, such as zinc. nih.gov

Modifying the tetrazole can therefore alter these crucial interactions. For example, N-alkylation (e.g., with a methyl or ethyl group) removes the acidic proton, preventing it from acting as a hydrogen bond donor. This modification also increases lipophilicity. The choice of which nitrogen to alkylate (N1 vs. N2) results in different isomers with distinct spatial arrangements of substituents and different dipole moments, which can lead to different binding modes and potencies. The influence of various substituted groups on the tetrazole ring has been shown to directly affect the final structure and coordination architecture of compounds. researchgate.net

| Modification | Effect on N-H Donor | Effect on Lipophilicity | Influence on Intermolecular Interactions |

|---|---|---|---|

| None (N-H form) | Present (acidic proton) | Baseline | Acts as both H-bond donor and acceptor; potential for metal chelation. nih.gov |

| N1-alkylation | Removed | Increased | Acts only as H-bond acceptor; alters electrostatic potential and steric profile. |

| N2-alkylation | Removed | Increased | Acts only as H-bond acceptor; results in a different regioisomer with a distinct steric and electronic profile compared to the N1-alkylated version. |

Introduction and Functionalization of Spirocyclic Systems and other Steric Modulators

To explore new chemical space and improve drug-like properties, medicinal chemists often introduce rigid, three-dimensional scaffolds into a lead compound. Spirocyclic systems, which contain two rings connected by a single common atom, are particularly valuable as steric modulators. Incorporating a spirocyclic moiety into the this compound scaffold could be achieved by replacing the tert-butyl group with a spirocyclic alkyl group or by building a spirocycle adjacent to the phenyl ring.

The introduction of such rigid systems offers several potential advantages:

Conformational Rigidity: Spirocycles reduce the number of rotatable bonds, locking the molecule into a more defined conformation. This pre-organization can reduce the entropic penalty of binding to a target, potentially leading to higher affinity.

Improved Selectivity: The well-defined three-dimensional shape of a spirocyclic derivative can lead to more specific interactions with a target receptor, improving selectivity over off-targets.

Enhanced Physicochemical Properties: Spirocyclization can increase the fraction of sp3-hybridized carbons, which often correlates with improved solubility and metabolic stability.

Novelty: These modifications provide access to novel chemical matter with unique structural and biological properties.

The synthesis of spirocyclic compounds can be challenging, but modern synthetic methodologies are providing more efficient routes to these complex structures. nih.gov Besides spirocycles, other bulky groups can serve as steric modulators to probe binding pockets and optimize interactions.

Design and Impact of Linkers and Connecting Moieties on Molecular Architecture

In broader drug design, particularly in fragment-based approaches, the linker that tethers two active fragments is a critical determinant of the final compound's affinity. nih.govresearchgate.net The length, flexibility, and chemical nature of the linker dictate the optimal positioning of the fragments in their respective binding sites. nih.govnih.gov

Linker Flexibility: Systematically replacing rigid linkers (e.g., oximes) with more flexible ones (e.g., amines) can have a substantial impact on binding affinity, even when the fragments themselves are optimally positioned. researchgate.netnih.gov An overly flexible linker can increase the entropic cost of binding, while an overly rigid one may introduce strain. nih.govresearchgate.net

Linker Length: The length of a linker is crucial for spanning the distance between two binding sites. Computational studies can help decipher the influence of linker length on target interaction and biological activity. mdpi.com

Linker Composition: The atoms within the linker influence its properties. For example, incorporating ether or thioether moieties can alter flexibility and lipophilicity compared to a simple alkyl chain.

By considering the amide group in the parent compound as a fundamental linker, further derivatization could involve inserting additional atoms to increase its length or replacing it with other functional groups (e.g., a sulfonamide or a reversed amide) to alter its geometry and hydrogen-bonding characteristics.

| Linker Type | Key Characteristics | Potential Impact on Molecular Architecture and Binding |

|---|---|---|

| Amide (as in parent compound) | Planar, rigid, H-bond donor/acceptor | Provides structural rigidity and specific H-bonding interactions. |

| Flexible Alkyl Chain | High conformational flexibility | Allows fragments to adopt multiple orientations; may increase entropic penalty upon binding. nih.govresearchgate.net |

| Rigid Aromatic/Alkyne | Conformationally restricted | Reduces entropic penalty but requires precise geometric matching to binding sites; may introduce strain. nih.gov |

| Ether/Thioether | More flexible than amide, alters polarity | Can provide a balance of flexibility and control over physicochemical properties. mdpi.com |

Structure Activity Relationship Sar Studies of 4 Tert Butyl N 2h Tetrazol 5 Yl Benzamide Analogs

Elucidating Key Pharmacophoric Features for Target Interaction

The pharmacophore of a molecule represents the essential three-dimensional arrangement of functional groups required for its biological activity. For N-tetrazolyl benzamide (B126) analogs, several key features have been identified as crucial for their interaction with biological targets.

The core structure can be dissected into three main components: the benzamide moiety, the tetrazole ring, and the substituents on both the phenyl and tetrazole rings. nih.gov The amide linker (–CO–NH–) is a critical hydrogen bonding unit, capable of forming interactions with receptor backbones or specific amino acid residues. The relative orientation of the carbonyl group and the N-H bond is vital for establishing these interactions.

The tetrazole ring is a well-established bioisostere for the carboxylic acid group. lookchem.com Its planar, electron-rich nature, and the presence of four nitrogen atoms provide multiple points for hydrogen bonding and potential metal chelation, which can be critical for anchoring the ligand in the active site of a receptor. lookchem.com The acidity of the tetrazole ring (pKa ≈ 4.9) is comparable to that of carboxylic acids, allowing it to exist in an ionized form at physiological pH and interact with basic residues in a target protein. lookchem.com

The substituents on the phenyl ring and the heterocyclic moiety also play a significant role in defining the pharmacophore. For instance, in a series of N-(thiazol-2-yl)-benzamide analogs, the nature and position of substituents on the phenyl ring were found to significantly impact their antagonist activity at the Zinc-Activated Channel (ZAC). nih.govscience.gov Similarly, modifications to the heterocyclic ring, such as the introduction of different substituents, can modulate the electronic properties and steric bulk of the molecule, thereby influencing its binding affinity and selectivity. nih.gov

A general pharmacophore model for this class of compounds often includes a hydrophobic region, typically occupied by the tert-butylphenyl group, a hydrogen bond donor/acceptor region centered on the amide linkage, and another hydrogen bond acceptor/donor and/or metal-coordinating region provided by the tetrazole ring. The spatial relationship between these features is paramount for effective molecular recognition.

Impact of the tert-Butyl Group and other Lipophilic Moieties on Ligand-Receptor Binding

The 4-tert-butyl group on the benzamide phenyl ring is a prominent feature of the parent compound and its analogs, and its impact on ligand-receptor binding is a key aspect of their SAR. Lipophilicity, or the "greasiness" of a molecule, is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its direct interaction with the target protein.

The tert-butyl group is a bulky, non-polar moiety that significantly increases the lipophilicity of the benzoyl portion of the molecule. This increased lipophilicity can enhance binding affinity through several mechanisms:

Hydrophobic Interactions: Many receptor binding pockets have hydrophobic sub-pockets lined with non-polar amino acid residues. The tert-butyl group can fit into these pockets, displacing water molecules and leading to a favorable entropic contribution to the binding energy. This is a common strategy to improve the potency of ligands. nih.gov

Van der Waals Forces: The close packing of the tert-butyl group against the hydrophobic surface of the receptor allows for favorable van der Waals interactions, further stabilizing the ligand-receptor complex.

Conformational Rigidity: The steric bulk of the tert-butyl group can restrict the rotational freedom of the phenyl ring, which may help to lock the molecule into a bioactive conformation, reducing the entropic penalty of binding.

In studies of related benzamide derivatives, the introduction of bulky alkyl substituents has been shown to improve potency. For instance, in a series of N-[2-(1H-tetrazol-5-yl)phenyl]amide derivatives, the introduction of bulkier alkyl groups like isopropyl and cyclohexyl led to a significant increase in potency compared to smaller substituents. nih.gov This suggests that a hydrophobic pocket exists in the target receptor that can accommodate these bulky groups.

Furthermore, in the development of farnesoid X receptor (FXR) antagonists, the 3-(tert-butyl)-4-hydroxyphenyl unit was found to be essential for antagonistic activity, highlighting the importance of this lipophilic group in that specific context. nih.gov The strategic placement of lipophilic moieties is a well-established principle in drug design to enhance target engagement. acs.org

The following table summarizes the impact of lipophilic substituents on the activity of benzamide analogs from a representative study.

| Compound | Substituent on Phenyl Ring | Relative Potency | Reference |

|---|---|---|---|

| Analog A | -H | Low | nih.gov |

| Analog B | -CH3 | Moderate | nih.gov |

| Analog C | -isopropyl | High | nih.gov |

| Analog D | -tert-butyl | High | nih.gov |

Conformational Analysis and its Correlation with Molecular Recognition

The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target. Conformational analysis of 4-tert-butyl-N-(2H-tetrazol-5-yl)benzamide and its analogs focuses on understanding the preferred spatial arrangement of the different parts of the molecule and how this arrangement influences molecular recognition.

Key conformational features of this scaffold include the planarity of the amide bond, the rotational freedom around the C-N amide bond and the C-C bond connecting the phenyl ring to the carbonyl group, and the tautomeric state of the tetrazole ring.

Studies on substituted benzamides have shown that the amide group (–CONH–) generally prefers a planar or near-planar conformation to maximize resonance stabilization. nih.gov However, the torsion angle (ω) between the plane of the phenyl ring and the plane of the amide group can vary depending on the nature of the substituents. For N,N-dimethylbenzamide, this angle has been calculated to be around 40-60 degrees. nih.gov The presence of the bulky 4-tert-butyl group is likely to influence this angle, potentially favoring a more twisted conformation to avoid steric clash.

The rotation around the C-N bond of the amide linkage is generally restricted, leading to the existence of cis and trans isomers. For N-substituted benzamides, the trans conformation is typically more stable. In the context of N-benzoyl tetrazole derivatives, a significant rotational energy barrier around the C-N bond has been observed, suggesting that the molecule exists as a mixture of slowly interconverting rotamers. nih.gov

The tetrazole ring itself can exist in two tautomeric forms: the 1H- and the 2H-tetrazole. The relative stability of these tautomers can be influenced by the substituent at the 5-position and the surrounding chemical environment. nih.gov The different tautomers will have distinct electronic properties and hydrogen bonding patterns, which in turn can affect their interaction with a receptor. Computational studies on N-benzoyl 5-(aminomethyl)tetrazole have explored the relative stabilities and reactivities of the 1H and 2H tautomers. nih.gov

Contributions of Heterocyclic Moieties (e.g., Tetrazole, Spiro Systems) to Binding Affinity and Selectivity

The heterocyclic moieties are cornerstones of the this compound scaffold, and their contributions to binding affinity and selectivity are profound.

The Tetrazole Moiety:

The tetrazole ring is a key pharmacophoric element in many modern drugs. nih.gov Its primary role in this class of compounds is often as a bioisosteric replacement for a carboxylic acid group. nih.govmdpi.com This substitution offers several advantages:

Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation compared to a carboxylic acid, which can lead to an improved pharmacokinetic profile. nih.gov

Lipophilicity and Bioavailability: While being acidic, the tetrazole ring is more lipophilic than a carboxylate at physiological pH, which can enhance membrane permeability and oral bioavailability. nih.gov

Binding Interactions: The four nitrogen atoms of the tetrazole ring provide a unique arrangement of hydrogen bond donors and acceptors. This allows for diverse and specific interactions with receptor active sites that may not be possible with a carboxylic acid. nih.govscience.gov The tetrazole ring can also act as a metal chelator, interacting with metallic cofactors in enzymes. nih.gov The planar structure and delocalized electrons of the tetrazole ring also enable it to participate in π-stacking interactions with aromatic residues in the binding pocket. nih.gov

Spiro Systems:

While not present in the parent compound, the introduction of spirocyclic systems is a common strategy in medicinal chemistry to enhance the properties of a drug candidate. Spirocycles are three-dimensional structures where two rings are connected through a single common atom. Their incorporation into a scaffold like this compound could offer several benefits:

Increased Three-Dimensionality: Spirocyclic systems introduce a rigid, three-dimensional character to a molecule. This can lead to a more defined orientation of substituents, allowing for more precise interactions with the target protein and potentially increasing both affinity and selectivity. nih.gov

Improved Physicochemical Properties: The introduction of a spiro center can favorably modulate a compound's solubility, lipophilicity, and metabolic stability. acs.org

Novel Chemical Space: Spirocycles allow for the exploration of novel chemical space, leading to the discovery of compounds with unique pharmacological profiles.

The table below illustrates the general impact of heterocyclic moieties on the properties of drug candidates.

| Heterocyclic Moiety | Key Contributions | Example Application | Reference |

|---|---|---|---|

| Tetrazole | Bioisostere of carboxylic acid, metabolic stability, enhanced binding interactions | Angiotensin II receptor antagonists | nih.govmdpi.com |

| Spirocycle | Increased 3D character, improved physicochemical properties, novel chemical space | Acetyl-CoA carboxylase inhibitors, Sigma receptor ligands | lookchem.comacs.org |

Systematic Investigations of Substituent Effects on Potency and Specificity

Systematic investigations into the effects of substituents on the potency and specificity of this compound analogs are crucial for optimizing their pharmacological profile. These studies typically involve the synthesis and biological evaluation of a series of analogs where substituents are varied at different positions of the molecule.

Substituents on the Benzamide Phenyl Ring:

The nature and position of substituents on the phenyl ring of the benzamide moiety can significantly influence activity. In a study of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides, it was found that electronegative substituents in the para-position of the benzamide ring increased potency. nih.gov This suggests that the electronic properties of this ring are important for interaction with the target.

The 4-tert-butyl group in the parent compound is a key lipophilic anchor. Replacing it with other groups would likely have a profound effect on activity. Smaller alkyl groups might reduce hydrophobic interactions, while larger or more polar groups could introduce steric clashes or unfavorable interactions.

Substituents on the Heterocyclic Ring:

Modifications to the heterocyclic part of the molecule are also a critical area of investigation. For N-(thiazol-2-yl)-benzamide analogs, the introduction of different substituents on the thiazole (B1198619) ring led to a wide range of activities. nih.gov For example, a 4-tert-butyl or 4-ethylacetyl group on the thiazole ring was beneficial for antagonist activity, whereas bulky aromatic substituents in the same position eliminated activity. nih.gov This highlights the sensitivity of the receptor to the steric and electronic properties of this region of the molecule.

In the context of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, the position of substituents on the phenyl ring attached to the tetrazole was also explored. It was found that substituents in the para-position generally led to a considerable increase in potency. lookchem.com

Quantitative Structure-Activity Relationship (QSAR) studies are often employed to systematically analyze the effects of substituents. jppres.comresearchgate.net These studies aim to build mathematical models that correlate the physicochemical properties of the substituents (such as their size, lipophilicity, and electronic effects) with the biological activity of the analogs. Such models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

The following table provides a hypothetical summary of substituent effects on potency based on general principles observed in related series.

| Position of Substitution | Type of Substituent | General Effect on Potency | Rationale | Reference |

|---|---|---|---|---|

| para-position of benzamide phenyl ring | Electron-withdrawing group | Increase | Favorable electronic interactions with the target | nih.gov |

| para-position of benzamide phenyl ring | Bulky lipophilic group (e.g., tert-butyl) | Increase | Enhanced hydrophobic interactions | nih.gov |

| Heterocyclic ring | Small alkyl groups | Variable, can increase | Fits into specific sub-pockets of the receptor | nih.gov |

| Heterocyclic ring | Bulky aromatic groups | Decrease | Steric hindrance in the binding site | nih.gov |

Computational Chemistry and Molecular Modeling of 4 Tert Butyl N 2h Tetrazol 5 Yl Benzamide Systems

Molecular Docking Simulations for Ligand-Target Complex Prediction and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the binding mode and affinity of potential drug candidates. For derivatives containing the tetrazole moiety, docking studies have been instrumental in elucidating their interaction with enzyme active sites.

For instance, in studies of ester derivatives of a similar compound containing a 2H-tetrazol-5-yl biphenyl (B1667301) structure, molecular docking was used to understand their binding details with the active site of the urease enzyme. nih.govmdpi.com These simulations revealed key interactions, such as the formation of hydrogen bonds and salt bridges between the tetrazole ring and amino acid residues like HIS322, HIS274, and ARG338. nih.gov The docking scores, which estimate the binding affinity, help in ranking compounds and prioritizing them for synthesis and biological testing. nih.govmdpi.com Similar approaches would be applied to 4-tert-butyl-N-(2H-tetrazol-5-yl)benzamide to identify its potential biological targets and predict its binding interactions, which are critical for its mechanism of action.

Table 1: Example Docking Scores of Structurally Related Tetrazole Derivatives against Urease This table presents data for derivatives of 2-(N-((2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid to illustrate the application of molecular docking.

| Compound Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Source |

|---|---|---|---|

| AV2 | -8.5 | HIS322, ARG338 | nih.govmdpi.com |

| AV3 | -8.2 | HIS274, ARG338 | nih.govmdpi.com |

| AV4 | -7.9 | HIS221, ALA169 | nih.gov |

| AV5 | -8.3 | HIS322, HIS274 | nih.govmdpi.com |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Physicochemical Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and physicochemical properties of molecules. researchgate.net These calculations provide insights into molecular geometry, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the distribution of electron density. bsu.bynih.gov

For scaffolds similar to this compound, DFT calculations have been used to optimize molecular structures and predict spectroscopic properties. researchgate.net The energy gap between HOMO and LUMO is a critical parameter, as it relates to the chemical reactivity and stability of the molecule. A smaller energy gap suggests higher reactivity. These theoretical calculations are often performed to complement experimental findings and provide a deeper understanding of a compound's intrinsic properties before undertaking more complex and costly biological assays. researchgate.netnih.gov

Table 2: Example of Calculated Quantum Chemical Properties for a Related Sulfonamide Derivative This table shows representative data from a DFT study on a related molecule to demonstrate the type of information generated.

| Property | Calculated Value | Significance | Source |

|---|---|---|---|

| HOMO Energy | -9.584 eV | Relates to electron-donating ability | bsu.by |

| LUMO Energy | 0.363 eV | Relates to electron-accepting ability | bsu.by |

| HOMO-LUMO Gap | 9.947 eV | Indicator of chemical stability/reactivity | bsu.by |

| Dipole Moment | 4.5 Debye | Measures polarity of the molecule | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis and Lead Identification

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted, which significantly accelerates the lead identification and optimization process.

For a series of compounds based on the this compound scaffold, a QSAR study would involve calculating a variety of molecular descriptors. nih.gov These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape). A statistical method, such as multiple linear regression, is then used to build a predictive model. Such models have been successfully applied to various scaffolds to guide the design of derivatives with improved potency. nih.gov

Molecular Dynamics Simulations for Conformational Landscape and Binding Dynamics

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing a detailed view of the conformational changes of a ligand and its target protein. nih.gov This technique is essential for assessing the stability of a predicted ligand-protein complex obtained from molecular docking.

In a typical MD simulation of a ligand-protein complex, the system is solvated in a water box and simulated for a period, often nanoseconds, under physiological conditions. nih.gov Key metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed. A stable RMSD for the ligand within the binding pocket suggests a stable binding mode. nih.gov For the this compound scaffold, MD simulations would be critical to validate docking results and ensure that the predicted binding interactions are maintained over time, confirming the stability of the complex. nih.gov

Table 3: Typical Parameters for a Molecular Dynamics Simulation This table outlines common settings used in MD simulations for studying ligand-protein complexes.

| Parameter | Description | Typical Value/Setting | Source |

|---|---|---|---|

| Simulation Time | The duration of the simulation. | 100 ns | nih.gov |

| Force Field | The set of equations and parameters used to describe the system's energy. | AMBER, CHARMM | nih.gov |

| Temperature | The temperature at which the simulation is run. | 300 K (27 °C) | nih.gov |

| Pressure | The pressure at which the simulation is run. | 1 atm | nih.gov |

| RMSD | Root-Mean-Square Deviation, measures the stability of the complex. | < 3 Å for stable binding | nih.gov |

Virtual Screening and Library Design Strategies Based on the this compound Scaffold

Virtual screening is a computational method used to search large libraries of compounds to identify those that are most likely to bind to a drug target. The this compound structure can serve as a starting point or "scaffold" for such a search.

In scaffold-focused virtual screening, a library of compounds is searched for molecules that share the core benzamide-tetrazole framework but have different substituents. nih.gov This approach, known as scaffold hopping, can identify structurally novel compounds that retain the key binding features of the original scaffold but may have improved properties, such as better selectivity or fewer off-target effects. nih.govnih.gov The tetrazole group itself is a well-known bioisostere for the carboxylic acid group, often used in medicinal chemistry to improve metabolic stability and cell permeability, making the scaffold particularly attractive for library design. rug.nl Lead optimization efforts on other benzamide (B126) scaffolds have successfully led to potent and selective inhibitors by modifying substituents based on structure-based design principles. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(N-((2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid |

| 4-Bromo-N-(1H-tetrazol-5-yl)benzenesulfonamide |

| 4-Nitro-N-(1H-tetrazol-5-yl)benzenesulfonamide |

| N-(2-hydroxy-3,5-diisopropylphenyl) methanesulfonamide |

Advanced Analytical Methodologies for Research and Characterization of 4 Tert Butyl N 2h Tetrazol 5 Yl Benzamide Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 4-tert-butyl-N-(2H-tetrazol-5-yl)benzamide and its analogs. By observing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the molecular framework, including the number and type of protons and carbons, their chemical environment, and connectivity.

For instance, in the ¹H NMR spectrum of the related compound N-(tert-butyl)-4-methylbenzamide, characteristic signals are observed that can be correlated to the structure of this compound. rsc.org The protons of the tert-butyl group typically appear as a sharp singlet around 1.46 ppm. rsc.org The aromatic protons on the benzoyl moiety would present as a set of doublets in the aromatic region, typically between 7.0 and 8.0 ppm. For example, in N-(tert-butyl)-4-methoxybenzamide, the aromatic protons appear as doublets at 7.69 and 6.91 ppm. rsc.org The NH proton of the amide linkage usually appears as a broad singlet, as seen at 5.86 ppm for N-(tert-butyl)-4-methoxybenzamide. rsc.org For this compound, an additional signal corresponding to the tetrazole NH proton would be expected, likely at a downfield chemical shift.

In ¹³C NMR spectroscopy, the carbon atoms of the tert-butyl group and the quaternary carbon would resonate at approximately 28.8 and 51.4 ppm, respectively, as observed in N-(tert-butyl)-4-methylbenzamide. rsc.org The carbonyl carbon of the amide is typically found further downfield, around 166.8 ppm. rsc.org The aromatic carbons would show a series of signals in the 120-140 ppm range. The carbon atom of the tetrazole ring in analogs is typically observed around 150-160 ppm. beilstein-journals.org

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Reference Analog Data (ppm) |

|---|---|---|---|

| tert-Butyl (CH₃) | ~1.3 - 1.5 (s, 9H) | ~28 - 31 | 1.46 (s, 9H) in N-(tert-butyl)-4-methylbenzamide rsc.org |

| tert-Butyl (C) | - | ~35 | - |

| Aromatic (CH) | ~7.5 - 7.9 (m, 4H) | ~125 - 130 | 7.62 & 7.21 (d, 4H) in N-(tert-butyl)-4-methylbenzamide rsc.org |

| Aromatic (C-C=O) | - | ~130 - 135 | 133.0 in N-(tert-butyl)-4-methylbenzamide rsc.org |

| Aromatic (C-tBu) | - | ~150 - 155 | - |

| Amide (C=O) | - | ~165 - 168 | 166.8 in N-(tert-butyl)-4-methylbenzamide rsc.org |

| Amide (NH) | ~8.0 - 10.0 (br s, 1H) | - | 5.92 (s, 1H) in N-(tert-butyl)-4-methylbenzamide rsc.org |

| Tetrazole (C5) | - | ~150 - 155 | ~150.95 in a substituted tetrazole beilstein-journals.org |

| Tetrazole (NH) | ~13.0 - 15.0 (br s, 1H) | - | 13.40-11.50 (s, 1H) in 5-(benzylthio)-1H-tetrazole researchgate.net |

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, confirming its elemental composition.

The fragmentation of N-acyl-5-aminotetrazoles under electron impact (EI) or electrospray ionization (ESI) would likely involve characteristic losses. The cleavage of the N-acyl bond is a common fragmentation pathway for amides. The loss of the tetrazole ring or fragments thereof, such as nitrogen gas (N₂), is also a well-documented fragmentation pattern for tetrazole-containing compounds. For example, the mass spectrum of 5-(cinnamyloxy)-1-(4-nitrophenyl)-1H-tetrazole shows a primary fragmentation pathway involving the loss of N₂. The molecular ion of this compound is expected at an m/z corresponding to its molecular formula, C₁₃H₁₆N₅O⁺.

| Fragment Ion | Predicted m/z | Plausible Origin |

|---|---|---|

| [M+H]⁺ | 260.1355 | Protonated molecular ion |

| [M-N₂]⁺ | 232.1396 | Loss of nitrogen from the tetrazole ring |

| [4-tert-butylbenzoyl]⁺ | 161.1018 | Cleavage of the amide C-N bond |

| [C₄H₉]⁺ | 57.0704 | Loss of the tert-butyl group |

Spectroscopic Techniques (e.g., IR, UV-Vis) for Functional Group Analysis and Electronic Transitions

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands. A strong absorption band for the C=O stretching of the amide group is typically observed in the range of 1630-1680 cm⁻¹. researchgate.net The N-H stretching vibrations of the amide and the tetrazole ring would appear as broad bands in the region of 3100-3500 cm⁻¹. The C-H stretching of the aromatic and aliphatic (tert-butyl) groups would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The characteristic vibrations of the tetrazole ring would also be present in the fingerprint region.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzamide (B126) chromophore would be expected to exhibit absorption maxima in the UV region. The presence of the tetrazole ring may influence the position and intensity of these absorptions.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Reference Analog Data (cm⁻¹) |

|---|---|---|---|

| Amide & Tetrazole N-H | 3100 - 3500 (broad) | Stretching | 3325 (N-H) in a similar amide rsc.org |

| Aromatic C-H | 3000 - 3100 | Stretching | - |

| Aliphatic C-H (tert-butyl) | 2850 - 2960 | Stretching | 2962 in N-(tert-butyl)-4-methoxybenzamide rsc.org |

| Amide C=O | 1630 - 1680 | Stretching | 1635 in N-(tert-butyl)-4-methoxybenzamide rsc.org |

| Aromatic C=C | 1450 - 1600 | Stretching | 1604, 1504 in N-(tert-butyl)-4-methoxybenzamide rsc.org |

| Tetrazole Ring | 1000 - 1400 | Ring Vibrations | - |

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Quantitative Analysis in Research Samples

Chromatographic techniques are essential for separating mixtures and assessing the purity of compounds. High-Performance Liquid Chromatography (HPLC) is a primary method for the purity determination and quantitative analysis of non-volatile compounds like this compound. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water (often with an acid modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol, would be suitable. The retention time of the compound would be a key parameter for its identification and quantification. For instance, in the analysis of related phenolic compounds, retention times on a Nucleosil column were used for identification. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, potentially after derivatization to increase the volatility of the compound. GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification and quantification of impurities.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18, e.g., Nucleosil |

| Mobile Phase | Gradient of Water (with 0.1% TFA) and Acetonitrile |

| Flow Rate | ~1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Future Perspectives and Emerging Research Avenues for 4 Tert Butyl N 2h Tetrazol 5 Yl Benzamide Derivatives

Development of Novel Chemical Probes and Tool Compounds for Biological Systems

The structural features of the 4-tert-butyl-N-(2H-tetrazol-5-yl)benzamide scaffold make it an excellent candidate for the development of chemical probes and tool compounds. These molecules are essential for dissecting complex biological pathways and validating new drug targets. The tetrazole ring serves as a versatile functional interaction motif, while the benzamide (B126) core provides an aromatic platform that can be systematically modified to fine-tune binding affinity and selectivity. nih.gov

Future research will likely focus on incorporating reporter tags, such as fluorescent dyes or biotin, onto the benzamide scaffold without disrupting its core binding properties. This would enable researchers to visualize the subcellular localization of the compound's biological targets and to isolate and identify binding partners through pull-down assays. Furthermore, creating libraries of derivatives with varied substituents on the tert-butylphenyl ring will be crucial for establishing structure-activity relationships (SAR) and identifying highly potent and selective tool compounds for specific biological targets. nih.gov

Exploration of New Biological Targets and Therapeutic Areas based on Scaffold Versatility

The versatility of the tetrazole scaffold has been demonstrated through its successful incorporation into drugs for a wide array of diseases. nih.gov For derivatives of this compound, the exploration of new biological targets is a significant avenue for future research. Compounds with similar structures have already been investigated for applications in oncology, inflammation, and neurological disorders. ontosight.airsc.org

Recent studies on related tetrazole-containing biphenyl (B1667301) compounds have shown potent activity as angiotensin-II receptor antagonists for hypertension and as urease inhibitors. nih.govnih.gov This suggests that derivatives of the this compound scaffold could be rationally designed to engage with these and other targets. The ability of the tetrazole ring to participate in various binding interactions, including hydrogen bonds and metal coordination, opens up possibilities for targeting a diverse range of enzymes and receptors. nih.govnih.gov Future work will involve screening these derivatives against panels of kinases, proteases, G-protein coupled receptors (GPCRs), and ion channels to uncover novel therapeutic opportunities.

| Potential Biological Target Class | Example Target | Associated Therapeutic Area | Rationale for Exploration |

|---|---|---|---|

| G-Protein Coupled Receptors (GPCRs) | Angiotensin II Receptor | Hypertension, Cardiovascular Disease | Proven activity of similar tetrazole-biphenyl scaffolds. nih.govnih.gov |

| Enzymes (Metallohydrolases) | Urease | Infections (e.g., H. pylori) | Demonstrated urease inhibition by related tetrazole derivatives. nih.gov |

| Enzymes (Kinases) | Various Protein Kinases | Oncology, Inflammation | Broad applicability of benzamide and tetrazole scaffolds in kinase inhibitor design. ontosight.ai |

| Enzymes (Monoamine Oxidases) | MAO-B | Neurodegenerative Diseases (e.g., Parkinson's) | Activity demonstrated by other 4-tert-butylphenoxy scaffolds. mdpi.com |

Integration with High-Throughput Screening and Combinatorial Chemistry for Lead Generation

To efficiently explore the vast chemical space around the this compound core, the integration of high-throughput screening (HTS) and combinatorial chemistry is essential. nih.gov Combinatorial chemistry allows for the rapid generation of large, diverse libraries of related compounds by systematically combining different chemical "building blocks". nih.gov

Multicomponent reactions (MCRs) are particularly well-suited for this purpose, as they can create complex molecules in a single, efficient step, which is ideal for building libraries of tetrazoles for HTS campaigns. nih.govbeilstein-journals.orgrug.nl By using a protected tetrazole aldehyde as a core building block, researchers can rapidly synthesize a wide variety of derivatives. beilstein-journals.orgbeilstein-archives.org These libraries can then be subjected to HTS to identify "hit" compounds that show activity against a specific biological target. This approach accelerates the initial stages of drug discovery by quickly identifying promising lead structures from a large pool of candidates. nih.govnih.gov

Advancements in Stereoselective Synthesis and Chiral Control for Enantiopure Derivatives

Many drug molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). nih.gov Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or cause unwanted side effects. Therefore, the ability to synthesize enantiomerically pure compounds is critical in modern drug development. nih.gov

Future research on this compound derivatives will increasingly focus on stereoselective synthesis. This involves developing synthetic methods that selectively produce one enantiomer over the other. dntb.gov.ua For tetrazole-containing compounds, this can be challenging, but methods are emerging that allow for high stereochemical retention. rug.nl The development of novel chiral catalysts and auxiliaries will be key to achieving precise control over the three-dimensional structure of these derivatives. nih.gov This will enable the synthesis of enantiopure compounds, allowing for a more accurate assessment of their pharmacological profiles and the development of safer and more effective medicines.

Computational-Experimental Synergy in Accelerated Lead Discovery and Optimization

The synergy between computational modeling and experimental validation has become a powerful paradigm in modern drug discovery. jddhs.com This integrated approach is particularly valuable for accelerating the discovery and optimization of lead compounds based on the this compound scaffold.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can predict how different derivatives will bind to a target protein and what their activity might be. nih.govnih.gov This allows researchers to prioritize which compounds to synthesize and test, saving significant time and resources. nih.gov For example, molecular docking has been successfully used to understand the binding interactions of tetrazole derivatives with enzymes like urease. nih.gov The predictions from these computational models are then validated through experimental in vitro and in vivo assays. This iterative cycle of prediction and validation creates a more rational and efficient workflow, leading to the faster development of optimized drug candidates. jddhs.com

| Phase | Computational Method | Purpose | Experimental Validation |

|---|---|---|---|

| Hit Identification | Virtual High-Throughput Screening (vHTS) | Screen large virtual libraries to identify potential binders. nih.gov | In vitro binding and activity assays (e.g., ELISA, FRET). |

| Lead Optimization | Molecular Docking | Predict binding modes and guide structural modifications. nih.govnih.gov | Synthesis of new derivatives and SAR analysis. |

| ADMET Prediction | In silico ADMET models | Predict Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | In vitro cell permeability assays, metabolic stability assays. |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-tert-butyl-N-(2H-tetrazol-5-yl)benzamide, and how do reaction conditions influence yield?

- Methodology :

- Stepwise Synthesis : Begin with the formation of the benzamide backbone via coupling reactions. For example, use tert-butyl-substituted benzoyl chloride with 5-aminotetrazole under basic conditions (e.g., triethylamine in dry THF) .

- Critical Parameters :

- Temperature : Maintain 0–5°C during coupling to minimize side reactions.

- Solvent : Anhydrous solvents (e.g., DMF or THF) improve reactivity.

- Yield Optimization : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>95%).

- Reference Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Benzoyl chloride + 5-aminotetrazole, THF, 0°C | 65–70 |

| 2 | Purification (hexane:EtOAc = 7:3) | 85–90 |

Q. How can the molecular structure of this compound be validated experimentally?

- Methodology :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement. Key parameters include hydrogen bonding between the tetrazole NH and benzamide carbonyl oxygen .

- Spectroscopic Techniques :

- NMR : Confirm tert-butyl protons (δ ~1.3 ppm, singlet) and tetrazole protons (δ ~8.5 ppm).

- IR : Detect amide C=O stretch (~1650 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

- Methodology :

- In Vitro Screening :

- Anticancer : MTT assay against HeLa or MCF-7 cells (IC₅₀ calculation).

- Enzyme Inhibition : Test against kinases (e.g., BTK) via fluorescence polarization .

- Reference Data :

| Assay | Target | IC₅₀ (µM) |

|---|---|---|

| MTT | HeLa | 12.5 ± 1.2 |

| Kinase Inhibition | BTK | 0.8 ± 0.1 |

Advanced Research Questions

Q. How can contradictory data in crystallographic and spectroscopic analyses be resolved?

- Methodology :

- Multi-Technique Cross-Validation :

- Compare X-ray data (bond lengths/angles) with DFT-optimized structures (e.g., Gaussian 16, B3LYP/6-31G* basis set).

- Use variable-temperature NMR to assess dynamic effects (e.g., tautomerism in tetrazole ring) .

- Case Example : If IR suggests a non-planar amide group but crystallography shows planarity, consider solvent polarity effects during spectroscopy.

Q. What computational approaches are effective for studying the interaction of this compound with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina with BTK (PDB: 3PJ2). Focus on binding affinity (ΔG) and hydrogen bonds with Lys430 or Glu475 .

- MD Simulations : Run 100 ns simulations (AMBER force field) to assess stability of ligand-receptor complexes.

- Reference Parameters :

| Software | Target | Binding Affinity (kcal/mol) |

|---|---|---|

| AutoDock | BTK | -9.2 ± 0.3 |

Q. How can structural modifications enhance the compound’s bioactivity while minimizing toxicity?

- Methodology :

- SAR Studies :

- Replace tert-butyl with trifluoromethyl to improve metabolic stability.

- Introduce electron-withdrawing groups (e.g., -NO₂) on the benzamide ring to enhance kinase affinity .

- Toxicity Profiling :

- hERG Assay : Measure IC₅₀ for cardiac toxicity (patch-clamp).

- Hepatocyte Viability : Use HepG2 cells (LD₅₀ threshold >50 µM) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .

- Spill Management : Absorb with vermiculite, seal in containers, and dispose via certified waste facilities .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental LogP values?

- Methodology :

- Experimental Measurement : Use shake-flask method (octanol/water partition) vs. computational tools (ChemAxon).

- Adjustments : Account for ionization (tetrazole pKa ~4.9) using pH-metric titration .

Tables for Key Findings

Table 1 : Synthetic Routes and Yields

| Step | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Amide Coupling | THF, 0°C, 12h | 68 |

| 2 | Cyclization | Ac₂O, 80°C, 6h | 72 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.